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molecular formula C16H13ClN2 B8399021 4-Chloro-2-(4-ethylphenyl)quinazoline

4-Chloro-2-(4-ethylphenyl)quinazoline

Cat. No. B8399021
M. Wt: 268.74 g/mol
InChI Key: ZXYOLOMYVGJCQC-UHFFFAOYSA-N
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Patent
US03998951

Procedure details

A mixture of 7.43 g of 2-(4-ethylphenyl)quinazolin-4(3H)-one and 50 ml of thionyl chloride was treated with 2.17 g of dimethylformamide as described in Example I. The solid was recrystallized twice from petroleum ether (60°-110° fraction) to give 4.23 g of light-colored 4-chloro-2-(4-ethylphenyl)quinazoline, m.p. 75.5°-76.5°; ir and nmr spectra were consistent with the assigned structure.
Quantity
7.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:18][C:17](=O)[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]=2)=[CH:5][CH:4]=1)[CH3:2].S(Cl)([Cl:22])=O>CN(C)C=O>[Cl:22][C:17]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[CH:4][CH:5]=2)[N:18]=1

Inputs

Step One
Name
Quantity
7.43 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
2.17 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was recrystallized twice from petroleum ether (60°-110° fraction)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=CC=C12)C1=CC=C(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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